2,5-Dibromopyridin-3-amine

説明

The exact mass of the compound 2,5-Dibromopyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dibromopyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromopyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

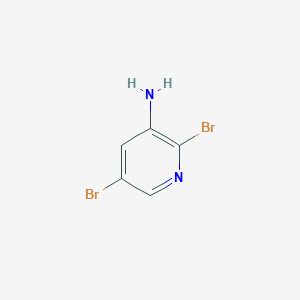

Structure

3D Structure

特性

IUPAC Name |

2,5-dibromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBUYMPBFPXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598590 | |

| Record name | 2,5-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90902-84-4 | |

| Record name | 2,5-Dibromo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90902-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dibromopyridin-3-amine (CAS: 90902-84-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-Dibromopyridin-3-amine, a key heterocyclic building block. It details the compound's chemical and physical properties, safety and handling protocols, and its significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemical Identity and Properties

2,5-Dibromopyridin-3-amine is a disubstituted pyridine derivative. Its unique structure, featuring two bromine atoms and an amino group, makes it a highly reactive and versatile intermediate for creating more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 90902-84-4[1][2][3][4][5][6] |

| IUPAC Name | 2,5-dibromopyridin-3-amine[4] |

| Synonyms | 3-Amino-2,5-dibromopyridine, 2,5-dibromo-3-pyridinamine, 2,5-dibromo-pyridin-3-ylamine[3][4][6] |

| Molecular Formula | C₅H₄Br₂N₂[1][3][4][6] |

| Molecular Weight | 251.91 g/mol [1][4][6] |

| InChI Key | VHGBUYMPBFPXQM-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=C(C=NC(=C1N)Br)Br[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to brown powder or solid.[1][6] | Chem-Impex, ChemicalBook |

| Melting Point | 146 - 156 °C[1][6][7] | Chem-Impex, ChemicalBook |

| Boiling Point | 325.0 ± 37.0 °C (Predicted) | ChemicalBook[6] |

| Density | 2.147 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |

| pKa | -0.56 ± 0.10 (Predicted) | ChemicalBook[6] |

| Solubility | Data for the specific compound is not readily available. A structurally similar compound, 2-Amino-5-bromopyridine, is soluble in DMSO, methanol, chloroform, and ethyl acetate, with slight solubility in water.[8] | BenchChem |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 2,5-Dibromopyridin-3-amine.

Table 3: Mass Spectrometry Data

| Technique | Result | Interpretation |

| Electrospray (ESI) | m/z 252 | [M+H]⁺ |

Synthesis and Purification

While various methods exist for the synthesis of brominated pyridines, a common final step involves purification to isolate the target compound with high purity.

Caption: Purification workflow for 2,5-Dibromopyridin-3-amine.

Experimental Protocol: Purification by Column Chromatography

This protocol describes the purification of crude 2,5-dibromopyridin-3-amine to yield a pure, white solid product.[6]

-

Preparation of the Crude Product: The initial crude product is obtained from a preceding synthesis step.

-

Column Preparation: A silica gel column is prepared using a slurry packing method with a hexane solvent system.

-

Loading: The crude product is dissolved in a minimum amount of the initial elution solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The compound is eluted from the column using a gradient of 0-30% ethyl acetate in hexane. The polarity is gradually increased to move the target compound down the column.

-

Fraction Collection: Fractions are collected and monitored, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

-

Isolation: The fractions containing the pure 2,5-dibromopyridin-3-amine are combined.

-

Concentration: The solvent is removed from the combined fractions under reduced pressure (e.g., using a rotary evaporator) to yield the final product as a white solid.[6]

Key Applications and Reactions

2,5-Dibromopyridin-3-amine is a valuable intermediate due to its multiple reaction sites, which allow for selective functionalization.[1] This makes it a sought-after precursor in several areas of chemical research and development.

Caption: Key application areas of 2,5-Dibromopyridin-3-amine.

-

Pharmaceutical Synthesis: This compound is a crucial intermediate in the development of novel pharmaceuticals.[1] It serves as a scaffold for synthesizing various therapeutic agents, including those for treating neurological disorders, as well as antimicrobial and anti-cancer drugs.[1]

-

Agrochemical Sector: In agriculture, it is used as a building block for creating effective herbicides, fungicides, and pesticides, which are vital for crop protection and improving yields.[1]

-

Material Science: The unique chemical properties of 2,5-Dibromopyridin-3-amine are being explored for the creation of new materials, such as specialized polymers and coatings.[1]

-

Fluorescent Probes: The compound is also utilized in the development of fluorescent probes, which are essential tools for imaging applications in biological research.[1]

Safety and Handling

2,5-Dibromopyridin-3-amine is classified as toxic and can cause serious eye damage.[1][4] It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area or chemical fume hood.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[4][6]H318: Causes serious eye damage.[4][6] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.[4]P301+P316: IF SWALLOWED: Get emergency medical help immediately.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations. |

Handling Recommendations:

-

Always use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Ensure adequate ventilation.

-

In case of accidental contact, rinse the affected area immediately with plenty of water and seek medical advice.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Dibromopyridin-3-amine [acrospharma.co.kr]

- 3. 2,5-Dibromo-3-aminopyridine | CAS 90902-84-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 2,5-DIBROMO-3-AMINOPYRIDINE | 90902-84-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 2,5-Dibromopyridin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and synthetic applications of 2,5-Dibromopyridin-3-amine (also known as 3-Amino-2,5-dibromopyridine). As a versatile heterocyclic intermediate, this compound serves as a critical building block in the development of novel pharmaceutical and agrochemical agents. Its unique structure, featuring two bromine atoms at positions amenable to selective functionalization, makes it a valuable scaffold in medicinal chemistry.[1]

Core Physical and Chemical Properties

The fundamental properties of 2,5-Dibromopyridin-3-amine are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Br₂N₂ | [1][2] |

| Molecular Weight | 251.91 g/mol | [1][2] |

| CAS Number | 90902-84-4 | [1][2] |

| Melting Point | 146-152 °C | [1] |

| Boiling Point | 325.0 ± 37.0 °C (Predicted) | [3] |

| Density | 2.147 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -0.56 ± 0.10 (Predicted) | [3] |

| Appearance | White to brown solid/crystalline powder | [1][3] |

| XLogP3 | 1.9 | [2] |

| SMILES | C1=C(C=NC(=C1N)Br)Br | [2] |

| InChI | InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | [2] |

| InChIKey | VHGBUYMPBFPXQM-UHFFFAOYSA-N | [2] |

Solubility and Stability

2,5-Dibromopyridin-3-amine is generally soluble in organic solvents like ethyl acetate and can be purified using gradients of ethyl acetate and hexanes.[3] It should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container to ensure stability.[3]

Spectroscopic Data Profile

While specific spectra for 2,5-Dibromopyridin-3-amine are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. An additional broad signal corresponding to the amine (-NH₂) protons would also be present.

-

¹³C NMR: The spectrum would display five signals for the five carbon atoms of the pyridine ring. The carbons bonded to bromine would be significantly shifted downfield.

-

IR Spectroscopy: As a primary aromatic amine, the IR spectrum should exhibit characteristic N-H stretching vibrations as two bands in the 3200-3500 cm⁻¹ region.[4] An N-H bending vibration is expected around 1580-1650 cm⁻¹, and a strong C-N stretching band for aromatic amines would appear between 1250-1335 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks at M, M+2, and M+4, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The nominal molecular ion peak would be observed at m/z 250/252/254.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of 2,5-Dibromopyridin-3-amine.

Synthesis via Reduction of 2,5-dibromo-3-nitropyridine

A common and effective method for synthesizing 2,5-Dibromopyridin-3-amine is through the reduction of its nitro precursor, 2,5-dibromo-3-nitropyridine.[3]

Materials:

-

2,5-dibromo-3-nitropyridine

-

Acetic acid

-

Powdered iron

-

Diatomaceous earth (Celite)

-

Ether

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated brine solution

Procedure:

-

Dissolve 2,5-dibromo-3-nitropyridine (1.0 eq) in acetic acid with stirring until a complete solution is formed.[3]

-

Add powdered iron (5.0 eq) to the solution.[3]

-

Heat the reaction mixture to 80 °C under vigorous stirring and maintain this temperature for 15 minutes.[3]

-

Monitor the reaction to completion (e.g., by TLC).

-

After completion, filter the hot mixture through a pad of diatomaceous earth to remove the solid iron impurities.[3]

-

Wash the filter cake thoroughly with ether and ethyl acetate.[3]

-

Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual acetic acid and water-soluble impurities.[3]

-

Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,5-Dibromopyridin-3-amine.

Purification Protocols

High purity is often required for subsequent reactions. The crude product obtained from the synthesis can be purified using standard laboratory techniques.

-

Recrystallization: This technique is effective for removing small amounts of impurities. Solvents such as ethanol or mixtures of ethyl acetate and heptane can be explored to find suitable conditions for recrystallization.

-

Silica Gel Column Chromatography: For achieving high purity, column chromatography is the preferred method. A solvent system with a gradient of ethyl acetate in hexanes is typically effective for separating the desired product from starting materials and byproducts.[3]

Chemical Reactivity and Applications in Drug Development

2,5-Dibromopyridin-3-amine is a valuable building block primarily due to the differential reactivity of its functional groups. The two bromine atoms serve as handles for introducing molecular diversity through cross-coupling reactions, while the amino group can be used for forming amides or other nitrogen-containing linkages.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C5 positions are ideal for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] These reactions are fundamental in modern drug discovery for creating C-C and C-N bonds, respectively.[8][9]

-

Regioselectivity: In many palladium-catalyzed reactions on similar pyridine systems, the C2-halogen is more reactive than the C5-halogen due to electronic effects from the ring nitrogen.[10] This allows for selective mono-functionalization at the C2 position, leaving the C5 bromine available for a subsequent, different coupling reaction. This stepwise functionalization is a powerful strategy for building complex molecules.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an aryl or heteroaryl boronic acid. This is a common strategy for synthesizing biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[11][12]

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine.[8] This is a key method for synthesizing complex diaminopyridines and other scaffolds found in pharmacologically active molecules.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-DIBROMO-3-AMINOPYRIDINE | 90902-84-4 [chemicalbook.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,5-Dibromopyridin-3-amine: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromopyridin-3-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile building block in the development of novel therapeutics.

Molecular Structure and Chemical Identity

2,5-Dibromopyridin-3-amine is a pyridine ring substituted with two bromine atoms at positions 2 and 5, and an amine group at position 3. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate for synthesizing more complex molecules.

Molecular Formula: C₅H₄Br₂N₂[1][2][3][4][5][6]

Molecular Weight: 251.91 g/mol [1][2][6][7]

Chemical Structure:

Figure 1. 2D structure of 2,5-Dibromopyridin-3-amine.

Synonyms: 3-Amino-2,5-dibromopyridine, 2,5-Dibromo-3-pyridinamine[1][2][3][6]

Physicochemical and Safety Data

The key physicochemical properties of 2,5-Dibromopyridin-3-amine are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 90902-84-4 | [1][2][3][4][6] |

| Appearance | Brown solid or white to brown powder/crystal | [2][5][6] |

| Melting Point | 146-156 °C | [2][6] |

| Purity | ≥97-98% (HPLC) | [2][4] |

| Storage Conditions | Store at 0-8°C in a cool, dry, dark place | [2][6][7] |

Safety Information:

2,5-Dibromopyridin-3-amine is classified as toxic and an irritant. It is toxic if swallowed and causes serious eye damage.[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

The synthesis of 2,5-Dibromopyridin-3-amine and its derivatives often involves the manipulation of functional groups on the pyridine ring. A common strategy for synthesizing substituted 3-aminopyridines involves the reaction of a di-halogenated pyridine with an amine.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives

This protocol is adapted from a general method for the synthesis of 3-amino-5-bromopyridine derivatives, which can be applied to the synthesis of the parent compound by using a suitable ammonia equivalent.[8]

-

Reaction Setup: In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (1 equivalent) and a significant excess of a chosen amine (e.g., pyrrolidine, ~10 equivalents) in a solvent mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 300 watts) at a temperature of 180 °C for 30 minutes.

-

Work-up and Purification: After cooling, the crude product is purified by silica gel flash column chromatography.

-

Crystallization: Further purification can be achieved by crystallization to obtain the analytically pure product.

The reactivity of 2,5-Dibromopyridin-3-amine is dominated by the presence of the two bromine atoms, which are susceptible to displacement via cross-coupling reactions. The amino group can also be functionalized, for example, through acylation.

Applications in Drug Discovery and Development

Halogenated pyridines are crucial building blocks in medicinal chemistry. The bromine atoms in 2,5-Dibromopyridin-3-amine serve as versatile handles for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

This compound is a valuable intermediate for the synthesis of:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can mimic the hinge-binding interactions of ATP. The bromo substituents can be replaced with larger aromatic or heteroaromatic groups to target the active site of kinases like PI3K and VEGFR-2.[3][4]

-

Antimicrobial and Anti-cancer Agents: The unique substitution pattern makes it a precursor for novel compounds with potential antimicrobial and anti-cancer properties.[2]

-

Agrochemicals: It serves as a building block for herbicides, fungicides, and pesticides.[2]

-

Fluorescent Probes and Materials Science: The compound is also explored in the development of novel materials and fluorescent probes for biological imaging.[2]

Experimental and Logical Workflows

Diagram 1: General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and functionalization of pyridine derivatives like 2,5-Dibromopyridin-3-amine.

Caption: General workflow from synthesis to application.

Diagram 2: Hypothetical Suzuki-Miyaura Cross-Coupling Workflow

This diagram outlines the key steps in a Suzuki-Miyaura cross-coupling reaction, a common application for 2,5-Dibromopyridin-3-amine.

Caption: Experimental workflow for a Suzuki coupling reaction.

Diagram 3: Simplified Kinase Signaling Pathway

This diagram illustrates a simplified kinase signaling pathway that can be targeted by inhibitors derived from 2,5-Dibromopyridin-3-amine.

Caption: Simplified PI3K signaling pathway and inhibitor action.

References

- 1. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 8. ijssst.info [ijssst.info]

Navigating the Solubility Landscape of 2,5-Dibromopyridin-3-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of 2,5-Dibromopyridin-3-amine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining its solubility in common organic solvents. By leveraging established principles of chemical solubility and providing detailed experimental protocols, this guide empowers researchers to generate critical data for their specific applications.

Understanding the Solubility Profile of 2,5-Dibromopyridin-3-amine

2,5-Dibromopyridin-3-amine is a moderately polar molecule. Its structure, featuring a pyridine ring, an amino group, and two bromine atoms, dictates its solubility behavior. The amino group and the nitrogen atom in the pyridine ring can participate in hydrogen bonding, suggesting potential solubility in protic solvents. The bromine atoms and the overall aromatic structure contribute to its lipophilicity, indicating possible solubility in non-polar and moderately polar aprotic solvents.

Based on the principle of "like dissolves like," a predicted solubility profile can be inferred. However, empirical determination is crucial for accurate application in experimental design.

Table 1: Predicted and Qualitative Solubility of 2,5-Dibromopyridin-3-amine in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Qualitative Indication |

| Polar Protic | Methanol | High | Likely soluble |

| Ethanol | High | Likely soluble | |

| Isopropanol | Moderate | Likely soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Likely soluble |

| N,N-Dimethylformamide (DMF) | High | Likely soluble | |

| Acetonitrile | Moderate | Likely soluble | |

| Acetone | Moderate | Likely soluble | |

| Ethyl Acetate | Moderate to Low | Some solubility indicated by use in chromatography | |

| Non-Polar | Dichloromethane | Moderate | Likely soluble |

| Chloroform | Moderate | Likely soluble | |

| Toluene | Low | Likely sparingly soluble | |

| Hexane/Heptane | Very Low | Likely sparingly soluble | |

| Petroleum Ether | Very Low | Indicated as a suitable washing solvent to remove impurities, suggesting low solubility of the target compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended. These methods are widely accepted for determining the thermodynamic (equilibrium) and kinetic solubility of organic compounds.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for determining the intrinsic solubility of a compound at equilibrium.

Methodology:

-

Preparation: Add an excess amount of 2,5-Dibromopyridin-3-amine to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure complete equilibration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifugation at the same temperature is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of 2,5-Dibromopyridin-3-amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility is often measured in early-stage drug discovery to assess the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock solution (typically in DMSO).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2,5-Dibromopyridin-3-amine in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a shorter period than the equilibrium method (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.

-

Data Reporting: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Conclusion

While readily available quantitative solubility data for 2,5-Dibromopyridin-3-amine is scarce, this guide provides the necessary theoretical background and practical methodologies for researchers to determine this critical parameter. Accurate solubility data is fundamental for successful experimental design, including reaction optimization, purification, and formulation development. The provided protocols for thermodynamic and kinetic solubility determination offer robust approaches to generate reliable and reproducible results. Researchers are encouraged to utilize these methods to build a comprehensive solubility profile of 2,5-Dibromopyridin-3-amine in solvents relevant to their work.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dibromopyridin-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug discovery and development professionals, NMR is critical for structural elucidation, purity assessment, and understanding molecular interactions. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of aminobromopyridines, using 2-Amino-5-bromopyridine as a model to infer the expected spectral features of 2,5-Dibromopyridin-3-amine.

The substitution pattern on the pyridine ring significantly influences the chemical shifts of both proton and carbon nuclei. In 2,5-Dibromopyridin-3-amine, the electron-donating amine group (-NH₂) and the electron-withdrawing bromine atoms (-Br) have competing effects on the electron density of the pyridine ring, leading to a unique spectral fingerprint.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for 2,5-Dibromopyridin-3-amine. These predictions are based on established substituent effects on the pyridine nucleus. The atom numbering convention used for the assignments is presented in the molecular structure diagram in Section 4.

Table 1: Predicted ¹H NMR Spectral Data for 2,5-Dibromopyridin-3-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | Doublet | ~ 2.0 - 2.5 |

| H-6 | ~ 8.1 - 8.3 | Doublet | ~ 2.0 - 2.5 |

| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for 2,5-Dibromopyridin-3-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 140 - 145 |

| C-3 | ~ 148 - 152 |

| C-4 | ~ 125 - 130 |

| C-5 | ~ 110 - 115 |

| C-6 | ~ 150 - 155 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyridines is detailed below.

3.1. Sample Preparation

-

Accurately weigh approximately 10-15 mg of the analyte (e.g., 2,5-Dibromopyridin-3-amine).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution by vortexing or gentle sonication.

-

Transfer the solution to a 5 mm NMR tube.

3.2. Spectrometer Setup and Data Acquisition

-

Spectrometer: A Bruker Avance spectrometer (or equivalent) operating at a field strength of 400 MHz for ¹H and 100 MHz for ¹³C is recommended.[1]

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[2]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

3.3. Data Processing

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

-

Phase-correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Molecular Structure and NMR Assignments

The logical relationship between the molecular structure and the predicted NMR signals can be visualized. The diagram below illustrates the structure of 2,5-Dibromopyridin-3-amine with atom numbering for spectral assignment.

Figure 1: Molecular structure of 2,5-Dibromopyridin-3-amine.

Logical Workflow for Spectral Assignment

The process of assigning the observed NMR signals to specific nuclei within the molecule follows a logical workflow, often supplemented by two-dimensional (2D) NMR experiments.

Figure 2: Workflow for NMR spectral assignment.

This systematic approach, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of the molecule.

References

Mass Spectrometry Analysis of 2,5-Dibromopyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 2,5-Dibromopyridin-3-amine, a compound of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation to aid in the structural elucidation and quantification of this and structurally related molecules.

Introduction

2,5-Dibromopyridin-3-amine is a halogenated aromatic amine with a molecular formula of C₅H₄Br₂N₂ and a monoisotopic mass of approximately 249.87 Da.[1] Mass spectrometry is a powerful analytical technique for the characterization of such compounds, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis. This guide will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2,5-Dibromopyridin-3-amine.

Predicted Mass Spectral Data

The mass spectrum of 2,5-Dibromopyridin-3-amine is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2][3] This results in a distinctive M, M+2, and M+4 molecular ion cluster with a relative intensity ratio of approximately 1:2:1.[4]

Molecular Ion and Isotopic Pattern

Based on the molecular formula C₅H₄Br₂N₂, the expected molecular ion peaks are detailed in Table 1.

| Ion | m/z (calculated) | Isotopic Composition | Relative Abundance (%) |

| [M]⁺ | 249.8741 | C₅H₄⁷⁹Br₂N₂ | ~50 |

| [M+2]⁺ | 251.8721 | C₅H₄⁷⁹Br⁸¹BrN₂ | ~100 |

| [M+4]⁺ | 253.8699 | C₅H₄⁸¹Br₂N₂ | ~50 |

Table 1: Predicted molecular ion cluster for 2,5-Dibromopyridin-3-amine.

Predicted Fragmentation Pattern

Upon ionization in a mass spectrometer (e.g., by electron ionization), the molecular ion of 2,5-Dibromopyridin-3-amine is expected to undergo fragmentation. The primary fragmentation pathways are predicted to involve the loss of bromine radicals, hydrogen cyanide (HCN) from the pyridine ring, and potentially the amino group. Table 2 summarizes the major predicted fragment ions.

| Fragment Ion | m/z (calculated) | Proposed Neutral Loss |

| [M-Br]⁺ | 170.9556 / 172.9536 | Br• |

| [M-2Br]⁺ | 91.0450 | 2Br• |

| [M-HCN]⁺ | 222.8835 / 224.8815 / 226.8795 | HCN |

| [M-Br-HCN]⁺ | 143.9650 / 145.9630 | Br•, HCN |

| [C₅H₃N₂]⁺ | 91.0296 | 2Br•, H• |

| [C₄H₂N]⁺ | 64.0211 | 2Br•, H•, HCN |

Table 2: Predicted major fragment ions of 2,5-Dibromopyridin-3-amine.

Experimental Protocols

The analysis of 2,5-Dibromopyridin-3-amine can be effectively performed using either GC-MS or LC-MS. The choice of technique will depend on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like halogenated pyridines.[5][6]

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

If necessary, perform a derivatization step to improve volatility and chromatographic performance, although this is often not required for this compound.

-

For quantitative analysis, add an appropriate internal standard.

GC-MS Parameters:

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-350 |

Table 3: Typical GC-MS parameters for the analysis of 2,5-Dibromopyridin-3-amine.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a valuable alternative, particularly for less volatile compounds or complex matrices.[7][8][9]

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

For quantitative analysis, add an appropriate internal standard.

LC-MS/MS Parameters:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

| MS/MS Transitions | Monitor precursor ion (e.g., m/z 251.9) and characteristic product ions |

Table 4: Typical LC-MS/MS parameters for the analysis of 2,5-Dibromopyridin-3-amine.

Visualizations

Experimental Workflow

The general workflow for the MS analysis of 2,5-Dibromopyridin-3-amine is depicted below.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for 2,5-Dibromopyridin-3-amine.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of 2,5-Dibromopyridin-3-amine. The presented data tables summarize the expected quantitative information, while the detailed experimental protocols for both GC-MS and LC-MS offer practical starting points for method development. The visualized workflow and proposed fragmentation pathway serve as valuable tools for understanding the analytical process and interpreting the resulting mass spectra. Researchers and scientists can utilize this information to effectively identify, characterize, and quantify 2,5-Dibromopyridin-3-amine in various matrices, thereby supporting advancements in drug development and chemical synthesis.

References

- 1. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. savemyexams.com [savemyexams.com]

- 4. youtube.com [youtube.com]

- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

infrared (IR) spectroscopy of 2,5-Dibromopyridin-3-amine

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-Dibromopyridin-3-amine

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. This guide provides a detailed overview of the infrared spectroscopic characterization of 2,5-Dibromopyridin-3-amine (also known as 2-amino-3,5-dibromopyridine), a substituted aminopyridine derivative of interest in pharmaceutical and chemical research. The analysis of its IR spectrum reveals characteristic vibrational frequencies corresponding to its specific structural features, including the amine group, the pyridine ring, and carbon-bromine bonds.

Data Presentation: Infrared Spectral Data

The vibrational frequencies of 2,5-Dibromopyridin-3-amine have been determined through experimental studies, including linear-dichroic IR-spectroscopy.[1] The primary absorption bands are summarized in the table below. These bands are crucial for the structural identification and characterization of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3481 | νas(NH₂) - Asymmetric stretching | Amine (N-H) |

| 3324 | νs(NH₂) - Symmetric stretching | Amine (N-H) |

| 1618 | δ(NH₂) - Scissoring (bending) | Amine (N-H) |

| 1589 | ν(C=C), ν(C=N) - Ring stretching | Pyridine Ring |

| 1541 | ν(C=C), ν(C=N) - Ring stretching | Pyridine Ring |

| 1445 | ν(C=C), ν(C=N) - Ring stretching | Pyridine Ring |

| 1310 | ν(C-N) - Stretching | Aromatic Amine (C-N) |

| 870 | γ(C-H) - Out-of-plane bending | Aromatic C-H |

| 677 | Ring deformation | Pyridine Ring |

| ~500-700 | ν(C-Br) - Stretching | Carbon-Bromine (C-Br) |

Note: The C-Br stretching frequency typically appears in the lower frequency "fingerprint" region and can be difficult to assign definitively without comparative analysis.

Interpretation of Key Vibrational Modes

-

N-H Stretching: As a primary amine, 2,5-Dibromopyridin-3-amine exhibits two distinct N-H stretching bands.[2][3][4] The band at a higher wavenumber (3481 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (3324 cm⁻¹) is due to the symmetric stretching mode.[1] The presence of two bands in this region is a characteristic feature of primary amines.[2][3]

-

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic absorption bands. The C=C and C=N stretching vibrations are observed in the 1445-1589 cm⁻¹ region.[1] Aromatic C-H out-of-plane bending is also identified at 870 cm⁻¹.[1]

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is typically strong and appears in the 1335-1250 cm⁻¹ range.[3] For this molecule, it is assigned to the band at 1310 cm⁻¹.[1]

Experimental Protocols

Obtaining a high-quality IR spectrum of a solid sample like 2,5-Dibromopyridin-3-amine requires appropriate sample preparation. The following are detailed methodologies for common solid sampling techniques.[5]

Method 1: Thin Solid Film Technique

This method is suitable for compounds soluble in a volatile organic solvent.[6]

-

Sample Preparation: Dissolve approximately 10-50 mg of 2,5-Dibromopyridin-3-amine in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial or test tube.[6]

-

Film Deposition: Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).[6][7]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[6] The ideal film should appear slightly translucent.[7]

-

Spectral Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Data Collection: Collect a background spectrum of the empty sample compartment (air). Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

-

Optimization: If the spectral peaks are too intense (flat-topped), the film is too thick. Clean the plate with a suitable solvent and prepare a more dilute solution.[6] If peaks are too weak, add another drop of the solution to the plate and re-dry.[6]

-

Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone), dry it, and return it to a desiccator for storage.[6][7]

Method 2: Pressed Pellet (KBr) Technique

This technique involves dispersing the solid sample within a dry, IR-transparent matrix, typically potassium bromide (KBr).[8]

-

Sample Preparation: Weigh approximately 1-2 mg of 2,5-Dibromopyridin-3-amine and about 100-200 mg of dry, spectroscopic-grade KBr powder. The sample concentration should be between 0.2% and 1%.[7]

-

Grinding: Using an agate mortar and pestle, thoroughly grind the KBr alone first to reduce particle size. Then, add the sample and continue to grind the mixture until it becomes a fine, homogeneous powder.[7][8] Proper grinding is crucial to minimize light scattering and produce a quality spectrum.

-

Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die under a hydraulic press and apply immense pressure (typically 7-10 tons) for several minutes. This will fuse the KBr powder into a thin, transparent or translucent disc containing the dispersed sample.[8]

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Data Collection: Acquire the IR spectrum as described in the thin film method.

-

Troubleshooting: If the pellet is cloudy or opaque, it may be due to insufficient grinding, moisture in the KBr, or an incorrect sample-to-KBr ratio.[7]

Mandatory Visualization

The following diagram illustrates the generalized workflow for obtaining the IR spectrum of a solid sample.

Caption: Workflow for IR spectroscopy of a solid sample.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]

An In-depth Technical Guide on the Crystal Structure of 2,5-Dibromopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 2,5-Dibromopyridin-3-amine, a compound of interest in medicinal chemistry and materials science. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), have revealed that the specific crystal structure of 2,5-Dibromopyridin-3-amine has not been publicly reported as of the date of this document.

Despite the absence of a determined structure for the title compound, this guide provides valuable contextual information for researchers. It presents a representative crystal structure analysis of a closely related isomer, 3-Bromopyridin-2-amine, to illustrate the expected crystallographic parameters and molecular packing. Furthermore, it outlines a detailed, generalized experimental protocol for the determination of small molecule crystal structures, from synthesis and crystallization to data collection and structure refinement. This guide is intended to serve as a practical resource for researchers seeking to determine the crystal structure of 2,5-Dibromopyridin-3-amine or similar novel compounds.

Introduction to 2,5-Dibromopyridin-3-amine

2,5-Dibromopyridin-3-amine is a halogenated pyridine derivative. Such compounds are significant building blocks in organic synthesis due to their versatile reactivity in cross-coupling reactions and as precursors for more complex molecular architectures. Halogenated pyridines are frequently incorporated into pharmacologically active molecules and functional materials. The precise three-dimensional arrangement of atoms within the crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, melting point, stability, and, in the context of drug development, its interaction with biological targets.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₅H₄Br₂N₂ |

| Molecular Weight | 251.91 g/mol |

| IUPAC Name | 2,5-dibromopyridin-3-amine[1] |

| CAS Number | 90902-84-4[1] |

| Canonical SMILES | C1=C(C=NC(=C1N)Br)Br[1] |

Representative Crystal Structure: 3-Bromopyridin-2-amine

In the absence of a published crystal structure for 2,5-Dibromopyridin-3-amine, the crystallographic data for the isomeric compound 3-Bromopyridin-2-amine (CSD Refcode: XUPDUP) is presented as a pertinent example. The analysis of this related structure provides insights into the potential crystal packing, hydrogen bonding motifs, and other non-covalent interactions that might be observed in the title compound.

Table 1: Crystallographic Data for 3-Bromopyridin-2-amine

| Parameter | Value |

| Chemical Formula | C₅H₅BrN₂ |

| Formula Weight | 173.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2179 (6) |

| b (Å) | 4.0007 (2) |

| c (Å) | 12.8451 (6) |

| α (°) | 90 |

| β (°) | 109.731 (3) |

| γ (°) | 90 |

| Volume (ų) | 591.01 (5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.943 |

| Absorption Coefficient (mm⁻¹) | 6.843 |

| F(000) | 336 |

| Temperature (K) | 173 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 3.4 |

| Data Source | [2] |

In the crystal structure of 3-Bromopyridin-2-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. These dimers are further organized into two-dimensional layers via C-Br···Br halogen bonding interactions.[2] Similar intermolecular interactions would be anticipated to play a crucial role in the crystal packing of 2,5-Dibromopyridin-3-amine.

Experimental Protocols for Crystal Structure Determination

The determination of a novel small molecule crystal structure, such as that of 2,5-Dibromopyridin-3-amine, follows a well-established experimental workflow.

Synthesis and Purification

The initial step involves the synthesis of the target compound. A potential synthetic route to 3-amino-5-bromopyridine derivatives involves the reaction of 3,5-dibromopyridine with an appropriate amine under microwave heating conditions.[3] For 2,5-Dibromopyridin-3-amine, a multi-step synthesis would likely be required, starting from a suitable pyridine precursor. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, as impurities can significantly hinder crystallization. Common purification techniques for small organic molecules include recrystallization, column chromatography, and sublimation.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. A variety of crystallization techniques can be employed, and the optimal method is typically determined empirically.

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly in a dust-free environment, leading to the gradual formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically with dimensions of 0.1-0.3 mm) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.

The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors, which are related to the electron density distribution within the crystal.

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted waves are not directly measured. For small molecules, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map. An atomic model is then built into this map.

The initial model is refined against the experimental data using a least-squares minimization process. This refinement adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Visualized Workflow

The following diagram illustrates the general workflow for small molecule crystal structure determination.

Caption: A flowchart illustrating the key stages of small molecule X-ray crystallography.

Conclusion

While the definitive crystal structure of 2,5-Dibromopyridin-3-amine remains to be determined, this guide provides a comprehensive framework for researchers and drug development professionals. By presenting the crystallographic data of a closely related isomer and detailing the necessary experimental protocols, this document serves as a valuable resource for future studies aimed at elucidating the three-dimensional structure of this and other novel small molecules. The determination of its crystal structure will undoubtedly provide critical insights into its material properties and potential biological activity.

References

A Technical Guide to 2,5-Dibromopyridin-3-amine: Properties, Synthesis, and Applications in Research

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopyridin-3-amine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and an amino group on a pyridine ring, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, representative experimental protocols, and its role in the development of new pharmaceuticals and agrochemicals.

The compound is most commonly identified by the following synonyms:

Core Chemical and Physical Properties

The fundamental properties of 2,5-Dibromopyridin-3-amine are summarized in the table below. This data is essential for its use in experimental settings, providing information on its molecular characteristics and stability.

| Property | Value | Source |

| CAS Number | 90902-84-4 | [1][3][4] |

| Molecular Formula | C₅H₄Br₂N₂ | [1][3][4] |

| Molecular Weight | 251.91 g/mol | [1][3][4] |

| Appearance | White to Brown powder or solid | [2][3] |

| Melting Point | 146-152 ºC | [3] |

| Purity | ≥97% | [1][2] |

| IUPAC Name | 2,5-dibromopyridin-3-amine | [4] |

| InChI Key | VHGBUYMPBFPXQM-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=NC(=C1Br)N)Br | [4] |

Applications in Synthesis

2,5-Dibromopyridin-3-amine is a key intermediate in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[2] The presence of two bromine atoms and an amino group allows for diverse chemical modifications and functionalization.[2]

Key application areas include:

-

Pharmaceuticals: It is used in the development of novel drugs, including antimicrobial and anti-cancer agents, as well as compounds targeting neurological disorders.[2] The pyridine scaffold is a common feature in many biologically active molecules, and this compound provides a convenient starting point for creating derivatives.

-

Agrochemicals: This compound serves as a building block for herbicides and fungicides, contributing to the development of new crop protection products.[2]

-

Material Science: It is also explored in the creation of new materials like polymers and coatings due to its specific chemical properties.[2]

Experimental Protocols

The following are representative protocols that illustrate the synthesis of related compounds and the assessment of their biological activity. These methods are commonly employed in the fields of medicinal chemistry and drug discovery.

Synthesis of 3-Amino-5-bromopyridine Derivatives (Illustrative Example)

While a specific protocol for the synthesis of 2,5-Dibromopyridin-3-amine was not detailed in the provided search results, a facile and efficient microwave-assisted method for synthesizing 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine is described.[3] This approach highlights a modern synthetic strategy for this class of compounds.

General Procedure: [3]

-

A solution of 3,5-dibromopyridine (e.g., 5.14 g, 21.7 mmol) and an excess of an aliphatic amine (e.g., pyrrolidine, 14.97 g, 210.9 mmol) is prepared in a mixture of toluene (8.2 mL) and 1-methyl-2-pyrrolidinone (4.1 mL) in an 80 mL microwave reaction vessel.

-

The reaction vessel is subjected to microwave irradiation (e.g., 300 watts) at a set temperature (e.g., 180 ºC) for a specified period (e.g., 30 minutes).

-

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the crude product is purified by silica gel flash chromatography.

-

Further purification can be achieved by crystallization to obtain the analytically pure product.

This microwave-assisted approach has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.[3]

In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the potential of new compounds derived from 2,5-Dibromopyridin-3-amine as anti-cancer agents, a common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6]

Methodology: [6]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The test compounds (analogs of 6-Bromopyridin-3-amine in the reference) are dissolved and diluted to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, an MTT solution is added to each well. The plates are incubated for another 3-4 hours, during which metabolically active cells convert the MTT into formazan crystals.

-

Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a multi-well spectrophotometer (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined. A lower IC50 value indicates a more potent compound.[6]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and application of 2,5-Dibromopyridin-3-amine in a research context.

Caption: A flowchart illustrating the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives.

Caption: A workflow diagram for assessing the cytotoxicity of compounds using the MTT assay.

Caption: The role of 2,5-Dibromopyridin-3-amine as a precursor to kinase inhibitors in drug discovery.

References

- 1. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: Safety and Handling of 2,5-Dibromopyridin-3-amine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key physicochemical properties of 2,5-Dibromopyridin-3-amine (CAS No. 90902-84-4). It is intended to serve as a technical resource for laboratory personnel, ensuring its safe and effective use as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Chemical Identity and Physical Properties

2,5-Dibromopyridin-3-amine is a halogenated pyridine derivative recognized for its utility as a building block in organic synthesis. The presence of two bromine atoms and an amino group on the pyridine ring allows for diverse functionalization, making it a valuable precursor for complex molecules.[1][2]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| IUPAC Name | 2,5-dibromopyridin-3-amine | [3] |

| Synonyms | 3-Amino-2,5-dibromopyridine, 2,5-Dibromo-3-pyridinamine | [1][2][3] |

| CAS Number | 90902-84-4 | [1][3] |

| Molecular Formula | C₅H₄Br₂N₂ | [1][3] |

| Molecular Weight | 251.91 g/mol | [1][3] |

| Appearance | White to brown solid, powder, or crystal | [1][2] |

| Melting Point | 152.0 to 156.0 °C | [2][4] |

| Boiling Point (Predicted) | 325.0 ± 37.0 °C | [2][4] |

| Density (Predicted) | 2.147 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | -0.56 ± 0.10 | [2][4] |

Safety and Hazard Information

2,5-Dibromopyridin-3-amine is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates significant health risks.[3]

Table 2: GHS Hazard Summary

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | 💀 |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | corrosive |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[3]

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical.[5] The following precautions are essential:

-

Engineering Controls : Always handle 2,5-Dibromopyridin-3-amine in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Ensure that emergency eyewash stations and safety showers are readily accessible.[6][8]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[9][10]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).[7] Always inspect gloves prior to use and wash hands thoroughly after handling.[9][11]

-

Body Protection : Wear a fully buttoned laboratory coat.[9][11]

-

-

Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[9][11] Avoid all personal contact, including inhalation.[9]

First Aid Measures

In case of exposure, immediate action is critical:

-

If Swallowed : Call a POISON CENTER or doctor/physician immediately.[8] Rinse mouth.[9]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] Immediately seek medical attention.

-

If on Skin : Wash with plenty of soap and water.[8][9] Remove contaminated clothing. If skin irritation occurs, get medical advice.[8]

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[10]

Storage and Disposal

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[9][12] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] The recommended storage temperature is between 0-8°C.[1]

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations.[8] Do not allow the material to enter drains or waterways.[9]

Experimental Protocols and Handling Workflows

2,5-Dibromopyridin-3-amine is a key intermediate in the synthesis of more complex molecules, often utilized in cross-coupling reactions. The following protocols are representative of how similar brominated pyridines are used in research, illustrating the necessary handling and reaction conditions.

General Workflow for Handling Solid Reagents

The following diagram outlines a standard workflow for handling solid chemical reagents like 2,5-Dibromopyridin-3-amine in a laboratory setting.

Caption: Standard laboratory workflow for handling solid chemical reagents.

Experimental Example: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-aminopyridine with an arylboronic acid, a common application for this class of compounds.[1][14]

Materials:

-

5-Bromo-2-methylpyridin-3-amine (or similar bromo-aminopyridine) (1.0 eq.)

-

Arylboronic acid (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5-6 mol%)

-

Base (e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃), 2.0-4.0 eq.)

-

Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Setup : An oven-dried Schlenk flask containing a magnetic stir bar is charged with the bromo-aminopyridine, the arylboronic acid, and the base.[11][14][15]

-

Inert Atmosphere : The flask is sealed, then evacuated and backfilled with an inert gas (e.g., Argon). This cycle is typically repeated three times.[14]

-

Catalyst and Solvent Addition : Under the inert atmosphere, the palladium catalyst is added, followed by the degassed solvent system via syringe.[11][14]

-

Reaction : The reaction mixture is heated with vigorous stirring. Temperatures often range from 85°C to 110°C. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[11][16]

-

Workup : After the reaction is complete, the mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.[14]

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.[14]

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,5-Dibromopyridin-3-amine | 90902-84-4 | Benchchem [benchchem.com]

- 6. innospk.com [innospk.com]

- 7. ijssst.info [ijssst.info]

- 8. heteroletters.org [heteroletters.org]

- 9. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GHS and Hazard Information for 2,5-Dibromopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available hazard information and general toxicological testing methodologies. Specific experimental data for 2,5-Dibromopyridin-3-amine is limited in the public domain. All handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment in a controlled laboratory setting.

Introduction

2,5-Dibromopyridin-3-amine is a substituted pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its toxicological profile is crucial for ensuring laboratory safety and for the development of safe handling procedures. This guide provides a comprehensive overview of the available Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information, outlines the likely experimental protocols for hazard determination, and discusses potential mechanisms of toxicity based on related compounds.

GHS Hazard Classification and Safety Profile

Based on aggregated data from multiple sources, 2,5-Dibromopyridin-3-amine is classified as a hazardous substance. The primary hazards identified are acute oral toxicity and the potential for serious eye damage.

GHS Pictograms

The following pictograms are associated with the hazards of 2,5-Dibromopyridin-3-amine:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral), Category 3 |

|

| Serious Eye Damage, Category 1 |

Hazard and Precautionary Statements

The GHS classification includes specific hazard (H) and precautionary (P) statements that provide concise information about the nature of the hazards and advice on preventive measures.

| Hazard Statements | |

| H301 | Toxic if swallowed.[1] |

| H318 | Causes serious eye damage.[1] |

| Precautionary Statements | |

| Prevention | |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P301 + P316 | IF SWALLOWED: Get emergency medical help immediately. |

| P305 + P354 + P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P317 | Get medical help. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P330 | Rinse mouth. |

| Storage | |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

This information is based on aggregated GHS data and may vary depending on the supplier and purity of the compound.

Experimental Protocols for Hazard Determination

Acute Oral Toxicity

The classification of "Toxic if swallowed" (Acute Toxicity, Category 3) is typically determined through studies that establish a median lethal dose (LD50). The standard protocol for this is the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A stepwise procedure is used where a small number of animals are dosed at one of three fixed dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels. An LD50 value between 50 and 300 mg/kg body weight typically corresponds to a Category 3 classification.

Serious Eye Damage/Eye Irritation